Formetanate hydrochloride
Description
Formetanate hydrochloride (C₁₁H₁₅N₃O₂·HCl) is a systemic carbamate insecticide and acaricide used in agriculture to control pests on fruits, vegetables, and ornamental plants. It functions as a cholinesterase inhibitor, disrupting neurotransmission by carbamylating acetylcholinesterase (AChE) at synaptic junctions, leading to acetylcholine accumulation and subsequent neurotoxicity . Its bifunctional structure includes both a formamidine group and a carbamate ester, contributing to its high solubility (822 mg/mL at 25°C) and environmental mobility .
Key properties:
Properties
IUPAC Name |
[3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H | |
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InChI Key |
MYPKGPZHHQEODQ-UHFFFAOYSA-N | |
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Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl | |
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Molecular Formula |
C11H15N3O2.ClH, C11H16ClN3O2 | |
| Record name | FORMETANATE HYDROCHLORIDE | |
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Related CAS |
22259-30-9 (Parent) | |
| Record name | Formetanate hydrochloride [ISO] | |
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DSSTOX Substance ID |
DTXSID4032405 | |
| Record name | Formetanate hydrochloride | |
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Molecular Weight |
257.72 g/mol | |
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Physical Description |
Formetanate hydrochloride is a white powder with a faint odor. Used as a plant insecticide, acaricide, and miticide. (EPA, 1998), Colorless or white solid; [HSDB] | |
| Record name | FORMETANATE HYDROCHLORIDE | |
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Solubility |
YELLOW CRYSTALLINE SOLID; SOLUBILITY: LESS THAN 1 G/L WATER; ABOUT 100 G/L ACETONE, CHLOROFORM; GREATER THAN 200 G/L METHANOL /FORMETANATE/, Water Solubility = 6.3 g/L /Formetanate/, Water solubility = 100 mg/L /Formetanate/, IN WATER 50%, METHANOL 20%; SLIGHTLY SOL IN ORG SOLVENTS, Benzene <0.1%, acetone <0.1%, chloroform 0.2%, methanol ca. 25%, hexane <0.1%, Water solubility = >500,000 mg/l | |
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Vapor Pressure |
2e-08 mmHg (EPA, 1998), 0.00000001 [mmHg], Vapor pressure = 0.027 mPa @ 25 °C /Formetanate/, Practically zero at room temperature | |
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Color/Form |
COLORLESS CRYSTALS, WHITE POWDER | |
CAS No. |
23422-53-9 | |
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Melting Point |
392 to 396 °F decomposes (EPA, 1998), Melting Point = 102 °C /Formetanate/ | |
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Preparation Methods
Formulation Strategies for Sustained Release
Patent-Based Preparation Methods
A pivotal advancement in formetanate hydrochloride formulation is described in Patent WO2013050433A1, which details a sustained-release granular preparation. The method leverages amines with hydrophobic moieties to form associations with the active ingredient, enhancing compatibility with thermoplastic matrices.
Key Components of the Formulation
- Pesticide active ingredient : this compound.
- Amine additive : Diphenylamine, triphenylmethane, or analogous compounds containing hydrophobic groups.
- Thermoplastic materials : Paraffin wax, cumarone resins, or epoxidized soybean oils.
Production Process
- Mixing under heat : Components are blended at temperatures exceeding the melting point of the thermoplastic material (e.g., 75°C for paraffin wax).
- Extrusion granulation : The molten mixture is extruded and cut into granules, ensuring homogeneous dispersion of the active ingredient.
Table 2: Comparative Analysis of Formulation Examples from Patent WO2013050433A1
| Example | Amine Additive | Thermoplastic Material | Outcome |
|---|---|---|---|
| 1 | Diphenylamine | Biphenyl | Successful granulation; sustained release over 21 days |
| 2 | Triphenylmethane | Biphenyl | Enhanced dissolution suppression vs. Example 1 |
| 3 | Diphenylamine | Paraffin wax | Reduced initial dissolution rate |
| 4 | N,N-Dimethylaniline | Biphenyl | Granulation failure due to crystallization |
Role of Amine Association
The amine forms a lipophilic association complex with this compound, positioning hydrophobic groups outward. This structure improves solubility in thermoplastic carriers and moderates release kinetics. For instance, substituting biphenyl (water solubility: 7 ppm) with triphenylmethane (insoluble) further delayed dissolution, demonstrating the critical role of amine hydrophobicity.
Industrial Manufacturing Considerations
Scalability and Process Optimization
Large-scale production of this compound requires:
- Temperature control : Maintaining precise heating during mixing to prevent decomposition (melting point: 201°C).
- Carrier selection : Clay or silica-based carriers enhance flowability and stability in granular products.
- Quality assurance : Analytical methods such as HPLC-MS ensure batch consistency and compliance with regulatory limits.
Analytical Methods for Characterization
Chromatographic Techniques
A 2006 study validated an LC-MS/MS method for detecting this compound in complex matrices like infant formula, achieving a limit of quantification (LOQ) of 0.01 mg/kg. This method employs solid-phase extraction (SPE) and deuterated internal standards to enhance accuracy.
Dissolution Profiling
The patent evaluates sustained-release formulations using immersion tests in water, measuring residual active ingredient over 21 days. Example 3 (paraffin wax additive) retained 20% of this compound after three weeks, demonstrating prolonged efficacy.
Chemical Reactions Analysis
Types of Reactions: Formetanate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the carbamate ester bond.
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Hydrolysis Products: Formic acid and dimethylamine.
Oxidation Products: Oxidized derivatives of this compound.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Agricultural Applications
Formetanate hydrochloride is predominantly utilized in agriculture to manage pest populations effectively. Its applications include:
- Insect Control : Effective against a wide range of agricultural pests including aphids, spider mites, and thrips. It is commonly used in crops such as fruits and vegetables .
- Miticidal Action : Besides insect control, it also targets mite populations that can devastate crops.
- Application Methods : Typically available as a wettable powder formulation that can be applied using aerial or ground equipment .
Scientific Research Applications
This compound serves as an important tool in various scientific research domains:
2.1. Insect Biochemistry Studies
Researchers employ this compound to understand insect physiology and biochemistry. Key studies include:
- Resistance Mechanisms : Investigating how insect populations develop resistance to insecticides by exposing them to this compound and monitoring genetic mutations that confer resistance.
- Lethal Dose Studies : Conducting lethal dose (LD50) studies to determine the concentration required to kill 50% of a test insect population. This data is vital for assessing the compound's potency and potential risks to non-target organisms.
2.2. Environmental Fate Studies
This compound's stability and degradation in various environmental conditions are crucial for assessing its ecological impact:
- Degradation Pathways : Studies indicate that this compound undergoes hydrolysis at different pH levels, with a significantly longer half-life in acidic soils compared to neutral or alkaline conditions .
- Monitoring Environmental Impact : The compound is monitored in soil and water systems to evaluate its persistence and potential toxicity to non-target species .
2.3. Toxicological Research
Research on this compound has highlighted its toxicological effects on biological systems:
- Hemoglobin Interaction : A study demonstrated that this compound interacts with human hemoglobin, potentially leading to structural changes that impair oxygen transport . This interaction was analyzed using spectroscopic methods including UV-Vis absorption spectroscopy.
3.1. Resistance Development in Insects
A case study focused on the development of resistance in aphid populations exposed to this compound revealed significant genetic mutations linked to survival advantages when subjected to this pesticide. The findings underscore the importance of continuous monitoring and adaptation of pest management strategies.
3.2. Environmental Persistence
Another study assessed the environmental persistence of this compound in various soil types, revealing that in acidic conditions (pH < 5), the compound's half-life could exceed several years, raising concerns about long-term ecological effects .
Summary Table of Key Findings
| Application Area | Key Findings |
|---|---|
| Agricultural Use | Effective against a range of pests; applied via aerial/ground methods |
| Insect Biochemistry | Helps study resistance mechanisms; LD50 studies inform potency assessments |
| Environmental Impact | Hydrolysis rates vary with pH; significant persistence in acidic soils |
| Toxicological Effects | Interacts with hemoglobin; potential impairment of oxygen transport |
Mechanism of Action
Formetanate hydrochloride exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at synapses, leading to continuous nerve impulse transmission, convulsions, and ultimately, the death of the pest . The molecular targets include acetylcholinesterase enzymes, and the pathways involved are related to neurotransmission and synaptic function.
Comparison with Similar Compounds
Chemical Class and Mode of Action
| Compound | Chemical Class | Primary Mode of Action |
|---|---|---|
| Formetanate HCl | Carbamate/Formamidine | AChE inhibition; bifunctional activity |
| Acetamiprid | Neonicotinoid | Nicotinic acetylcholine receptor agonist |
| Chlorpyrifos | Organophosphate | AChE inhibition (irreversible phosphorylation) |
| Pirimiphos methyl | Organophosphate | AChE inhibition |
Key Differences :
- Formetanate HCl uniquely combines carbamate and formamidine groups, enabling dual-action toxicity and rapid systemic effects . Unlike organophosphates (e.g., chlorpyrifos), carbamates form reversible enzyme complexes, leading to shorter-lived toxicity .
- Neonicotinoids (e.g., acetamiprid) target insect-specific nicotinic receptors, reducing mammalian toxicity compared to carbamates and organophosphates .
Toxicity Profiles
- Formetanate HCl exhibits higher acute toxicity than neonicotinoids but lower than some organophosphates. Its thyroid hormone antagonism (observed in vitro) distinguishes it from chlorpyrifos and fentin hydroxide .
- Chronic exposure risks include neuropsychological effects (e.g., visual-motor deficits) due to prolonged AChE inhibition .
Analytical Detection Methods
Insights :
Environmental Stability and Degradation
- Formetanate HCl degrades via hydrolysis of its carbamate group, producing less toxic metabolites. Its formamidine group exhibits relative stability in aqueous environments, influencing degradation pathways .
- Chlorpyrifos persists longer in soil due to irreversible binding to AChE and slower hydrolysis .
Regulatory Status
- Formetanate HCl : EPA reregistration (2006) imposed mitigations for occupational exposure, with tolerances ranging from 3–5 ppm in fruits . Dietary risks were deemed acceptable after incorporating USDA monitoring data .
- Chlorpyrifos : Banned in the EU and heavily restricted in the U.S. due to neurodevelopmental risks .
Biological Activity
Formetanate hydrochloride is a widely used insecticide and acaricide, particularly in agricultural practices for crops such as citrus fruits. Its biological activity is primarily attributed to its dual functional groups: the carbamate moiety, which acts as an acetylcholinesterase inhibitor, and the formamidine moiety, which inhibits octopamine receptors in insects. This article explores the compound's biological activity, including its mechanisms of action, toxicological effects, and ecological implications.
This compound functions by inhibiting the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in synaptic clefts. This results in prolonged stimulation of cholinergic receptors, causing convulsions and eventual death in target pests. The compound also affects octopamine receptors, which are crucial for neurotransmission in insects, further enhancing its insecticidal properties .
Acute and Chronic Toxicity
This compound exhibits high acute toxicity via oral exposure and moderate toxicity via inhalation. In animal studies, symptoms of acute exposure included decreased body weight, excessive salivation, and respiratory distress . Chronic exposure studies indicated potential neurotoxic effects, particularly due to cholinesterase inhibition.
- Acute Toxicity Data :
- Oral : High toxicity
- Inhalation : Moderate toxicity
- Dermal : Low toxicity but can cause sensitization
Cholinesterase Inhibition Studies
A comparative study on the time course of cholinesterase inhibition revealed that this compound significantly inhibits brain and red blood cell (RBC) AChE activity within 0.5 to 1 hour post-exposure. The inhibition levels were comparable across various carbamate pesticides tested .
| Compound | Dose (mg/kg) | Time to Peak ChE Inhibition (h) | % Inhibition at Peak |
|---|---|---|---|
| Formetanate HCl | 10 | 0.5-1 | >40% |
| Carbaryl | 30 | 0.5-1 | >40% |
| Carbofuran | 0.5 | 0.5-1 | >40% |
Structural Interactions
Recent research utilized molecular docking techniques to investigate the interaction between this compound and human hemoglobin (Hb). The findings indicated that the compound can penetrate the heme pocket of Hb, causing structural changes and potentially impairing its oxygen transport function .
- Fluorescence Spectroscopy Results :
- Significant changes in intrinsic fluorescence intensity were observed.
- Competitive binding behavior was noted between this compound and hydrophobic probes.
Ecological Impact
This compound is classified as highly toxic to freshwater invertebrates and moderately toxic to fish. Its use poses risks to non-target species, including birds and mammals, particularly through dietary exposure pathways .
Environmental Persistence
The stability of formetanate's functional groups varies; the formamidine group is more labile than the carbamate group under basic conditions. This has implications for its degradation in aquatic environments:
| Condition | Half-Life (h) |
|---|---|
| Strongly Basic (pH 12.6) | 3.9 |
| Mildly Basic (pH 7.6) | 14.4 |
| Carbamate Group Stability | >6 months |
Case Studies
- Human Hemoglobin Interaction : A study demonstrated that this compound can disrupt hemoglobin's structure and function by binding to its heme pocket, leading to decreased oxygen affinity and potential systemic effects on oxygen transport .
- Honeybee Larvae Exposure : Research on honeybee larvae indicated that exposure to this compound resulted in oxidative stress, as evidenced by altered enzyme activities (SOD, CAT, GST) and increased levels of thiobarbituric reactive species .
Q & A
Q. What are the critical steps in the synthesis of Formetanate hydrochloride, and how do they influence its purity and reactivity?
this compound is synthesized via a multi-step process involving meta-aminophenol and dimethylformamide in phosphorous oxychloride. The intermediate is purified and reacted with methyl isocyanate, followed by acid treatment . Key considerations include:
- Intermediate purification : Ensures removal of unreacted precursors, which can affect carbamate group formation.
- Solvent selection : Inert solvents like diethyl ether minimize side reactions during the final acid chloride treatment .
- Analytical validation : Techniques like gas chromatography (GC) or LC-MS/MS verify structural integrity and quantify impurities .
Q. How does this compound inhibit acetylcholinesterase, and what experimental models are used to study its neurotoxic effects?
Formetanate acts as a carbamate acetylcholinesterase (AChE) inhibitor, covalently binding to the enzyme’s active site. Methodologies include:
- In vitro assays : Spectrophotometric quantification of AChE activity in rat brain homogenates .
- In vivo models : Rodent studies measuring symptoms like muscle fasciculations, respiratory depression, and cholinesterase activity in blood .
- Dose-response analysis : Benchmark dose (BMD) modeling using adult and pup rat studies to identify sensitive subpopulations .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on this compound’s carcinogenicity classification?
Discrepancies arise from differing regulatory criteria:
- EPA classification : Group E (no evidence of human carcinogenicity) based on rodent studies showing no tumors at sub-lethal doses .
- ACGIH classification : A4 (not classifiable as human carcinogen) due to insufficient data .
Methodological recommendations : - Conduct comparative genomic analyses to identify species-specific metabolic pathways.
- Use probabilistic risk assessment models integrating dietary exposure (e.g., USDA Pesticide Data Program) and chronic toxicity thresholds .
Q. What methodological challenges arise in quantifying this compound residues in complex matrices, and how can they be addressed?
Matrix interference (e.g., pigments in crops, polyphenols in tea) complicates residue analysis. Solutions include:
- Sample preparation : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with acetonitrile for high recovery rates (92–103%) .
- LC-MS/MS optimization : Use deuterated internal standards (e.g., Formetanate-D6) to correct matrix effects.
- Validation parameters : Report recovery rates, relative standard deviation (RSD <5.4%), and matrix-matched calibration curves to meet CODEX guidelines .
Q. How does this compound’s high water solubility (800 mg/L) influence its environmental fate, and what advanced methods assess its aquatic toxicity?
High solubility increases leaching risk into water systems. Advanced methodologies include:
- Mesocosm studies : Simulate freshwater ecosystems to evaluate chronic effects on invertebrates (e.g., Daphnia magna) and fish (e.g., rainbow trout LC50 = 1.2 mg/L) .
- Photocatalytic degradation : Ultrasound-enhanced TiO₂ catalysts achieve >90% degradation in 2 hours, reducing aquatic toxicity .
- QSAR modeling : Predict metabolite toxicity using structural alerts for carbamate hydrolysis products .
Safety and Regulatory Compliance
Q. What personal protective equipment (PPE) is essential for handling this compound in laboratory settings?
Q. How should researchers design studies to comply with updated EPA occupational exposure limits for this compound?
- Worker risk assessments : Use biomonitoring (cholinesterase inhibition in blood) and adjust application rates for aerial vs. ground spraying .
- Dermal exposure modeling : Apply EPA’s All-Purpose Release Algorithm to estimate field re-entry intervals for alfalfa seed crops .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing contradictory toxicity data across species?
Q. How can researchers optimize LC-MS/MS parameters for this compound quantification in multi-residue pesticide panels?
- Ionization mode : Electrospray ionization (ESI+) with precursor ion m/z 222.1 and product ion m/z 165.0 .
- Collision energy : Optimize to 20 eV to minimize matrix interference.
- Column selection : C18 columns (2.1 × 50 mm, 1.7 µm) achieve retention times <3 minutes with 0.1% formic acid in mobile phase .
Environmental and Ecological Impact
Q. What advanced oxidation processes (AOPs) effectively degrade this compound in contaminated water?
- Sonophotocatalysis : Combine ultrasound (20 kHz) with CuO-TiO₂/rGO catalysts for 95% degradation in 90 minutes .
- Ozonation : pH-dependent ozonolysis (pH 9) cleaves carbamate groups, reducing toxicity by 80% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

